2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide
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Description
Molecular Structure Analysis
The structure of amides, like this compound, is planar . The bond length measured for amides is about halfway between that typical for C-N single bonds and C=N double bonds .Chemical Reactions Analysis
Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . If heated with a dilute acid, an amide will form a carboxylic acid and ammonium ions . If heated with sodium hydroxide solution, an amide will give off ammonia gas and leave a solution containing a carboxylate .Physical And Chemical Properties Analysis
Amides are neutral compounds . They are planar and have a bond length that is about halfway between that typical for C-N single bonds and C=N double bonds . The compound “2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” has a molecular weight of 388.49.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
The study by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to 2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide. These complexes showed significant antioxidant activity, evaluated through various in vitro assays such as DPPH, ABTS, and FRAP. The research highlighted the potential of such compounds in the development of new antioxidant agents and their relevance in medicinal chemistry and pharmaceutical research Chkirate et al., 2019.
pKa Determination and Drug Precursor Potential
Duran and Canbaz (2013) focused on the acidity constants (pKa) of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which are structurally similar to the compound . Their study provided crucial insights into the chemical properties and potential pharmaceutical applications of these compounds as drug precursors, aiding in the design of more effective and targeted therapeutic agents Duran & Canbaz, 2013.
Anticancer Activities
The work by Duran and Demirayak (2012) involved the synthesis of acetamide derivatives related to the compound of interest and their evaluation for anticancer activities. The compounds exhibited promising activity against melanoma-type cell lines, underscoring their potential in cancer treatment research. This study contributes to the ongoing efforts in discovering new anticancer agents and understanding their mechanisms of action Duran & Demirayak, 2012.
properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-13-3-5-14(6-4-13)22-18(26)12-27-19-20-9-16(11-24)23(19)10-17(25)21-15-7-8-15/h3-6,9,15,24H,2,7-8,10-12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKPPIKWCDQJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
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